molecular formula C20H17N5O3S B2713827 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 1904176-27-7

4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2713827
CAS No.: 1904176-27-7
M. Wt: 407.45
InChI Key: NOLVGMGUGJBLDI-UHFFFAOYSA-N
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Description

The compound 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core linked to an azetidine ring. The azetidine moiety is substituted with a 1,2-oxazole-3-carbonyl group bearing a thiophen-2-yl substituent, while the triazole is functionalized with a phenoxymethyl group. This architecture combines multiple pharmacophoric elements:

  • Triazole: Known for hydrogen bonding and metabolic stability .
  • 1,2-Oxazole-Thiophene: The oxazole’s electron-rich nature and thiophene’s aromaticity may influence π-π stacking interactions with biological targets .
  • Phenoxymethyl: A lipophilic group that could enhance membrane permeability .

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c26-20(17-9-18(28-22-17)19-7-4-8-29-19)24-11-15(12-24)25-10-14(21-23-25)13-27-16-5-2-1-3-6-16/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLVGMGUGJBLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the triazole and isoxazole moieties through cycloaddition reactions. Common reagents used in these reactions include azides, alkynes, and nitrile oxides. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C20H19N5O3S\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole and oxazole cores exhibit notable antimicrobial properties. For instance:

  • A study by Ustabas et al. demonstrated that a hybrid molecule with a triazole and oxazole structure showed strong antibacterial activity against Citrobacter freundii and Haemophilus influenzae with MIC values indicating effectiveness against resistant strains .
CompoundTarget OrganismMIC (μg/mL)Reference
4-(phenoxymethyl)-1-{...}Citrobacter freundii5000
4-(phenoxymethyl)-1-{...}Haemophilus influenzae5000

Anticancer Properties

The potential anticancer effects of this compound have been explored through various studies:

  • Bajaj et al. synthesized related compounds that displayed cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (μM)Reference
4-(phenoxymethyl)-1-{...}MCF-72.5 ± 0.35
4-(phenoxymethyl)-1-{...}MDA-MB-2314.88 ± 1.74

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole ring has been noted in several studies:

  • Research has shown that derivatives of oxadiazole exhibit significant inhibition of inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Antiparasitic Activity

Compounds similar to the one have been tested for antiparasitic activity:

  • Ribeiro et al. reported promising results against Trypanosoma cruzi, indicating that modifications to the oxadiazole structure can enhance efficacy against parasitic infections .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a comprehensive study conducted by Kashid et al., a series of novel derivatives were synthesized based on the oxadiazole framework. The evaluation revealed substantial antibacterial activity against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Activity Assessment

A detailed investigation by Fang et al. focused on the synthesis of new derivatives targeting programmed cell death pathways. One compound exhibited an IC50 value of 0.0380μM0.0380\mu M, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The isoxazole ring can interact with nucleophilic sites in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity

Structure-Activity Relationships (SAR)

  • Triazole Core : Essential for hydrogen bonding; substitution at N1 (e.g., azetidine) improves selectivity .
  • Azetidine vs. Larger Rings : Azetidine’s rigidity may enhance binding affinity compared to flexible piperidine analogues .
  • Thiophene-Oxazole Moiety : Electron-rich systems (e.g., thiophen-2-yl) enhance interactions with hydrophobic enzyme pockets, as seen in antitumor compound 9b .

Therapeutic Potential

  • Antitumor Activity : Compound 9b’s IC₅₀ of 2.94 µM against HepG2 suggests the target compound’s thiophene-oxazole group may confer similar potency .
  • Antimicrobial Applications : Chloro/bromo-substituted triazole-thiazole hybrids (e.g., ) highlight the role of halogens in targeting microbial enzymes.
  • Enzyme Inhibition: Phenoxymethyl-triazole-thiazole hybrids (e.g., 9c) show promise in targeting metabolic enzymes like α-glucosidase .

Biological Activity

The compound 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.

Chemical Structure

The compound features a complex structure that integrates several pharmacologically relevant motifs:

  • Phenoxymethyl Group : Known for enhancing biological activity.
  • Azetidinone Ring : Contributes to the compound's stability and bioactivity.
  • Triazole and Oxazole Moieties : Associated with a variety of biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
4-(phenoxymethyl)-triazoleE. coli8
4-(phenoxymethyl)-triazoleS. aureus4
5-FluorocytosineC. albicans3.2

Studies have demonstrated that derivatives of oxazole and triazole can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting that the compound may function similarly .

Anticancer Activity

The anticancer potential of similar compounds has been extensively documented. For instance, derivatives of oxadiazole have shown significant cytotoxicity against breast cancer cell lines.

Case Study:
In a study by Sadek et al., several oxadiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-75.0
Oxadiazole Derivative BMDA-MB-2316.5

Anti-inflammatory Activity

Compounds containing the oxazole ring have also been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds like triazoles may inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(phenoxymethyl)-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole?

  • Methodological Answer :

  • Step 1 : Use sodium borohydride (NaBH₄) in anhydrous ethanol for selective reduction of intermediate azetidine derivatives, as demonstrated in analogous triazole syntheses (yields ~60–80%) .
  • Step 2 : Employ recrystallization from ethanol/water (1:3) to purify the final product, minimizing impurities that arise from competing side reactions .
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates and reduce stepwise yield losses .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the phenoxymethyl, thiophene, and triazole moieties. For example, thiophene protons typically resonate at δ 6.9–7.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ from the oxazole-3-carbonyl group and triazole C-N stretches at 1500–1550 cm⁻¹ .
  • Elemental Analysis : Validate purity (C, H, N, S) with ≤0.3% deviation from theoretical values .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • In vitro Assays : Test antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to establish selectivity indices .
  • Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, focusing on triazole and thiophene pharmacophores .

Advanced Research Questions

Q. What computational methods resolve contradictions in experimental vs. theoretical spectral data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts and IR frequencies. Compare deviations (>5 ppm for 1H NMR or >30 cm⁻¹ in IR) to identify conformational discrepancies .
  • Solvent Effects : Include polarizable continuum models (PCM) for ethanol or DMSO to align computed and experimental spectra .

Q. How does the azetidine ring’s conformation influence pharmacological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate azetidine ring puckering (envelope vs. twisted conformers) to assess stability in aqueous vs. lipid bilayer environments .
  • SAR Studies : Synthesize analogs with rigidified azetidine (e.g., fused bicyclic derivatives) and compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies mitigate instability of the oxazole-thiophene linkage under acidic conditions?

  • Methodological Answer :

  • Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups to the oxazole nitrogen during synthesis, removing them post-functionalization .
  • pH Optimization : Store the compound in neutral buffers (pH 6.5–7.5) to prevent hydrolysis, validated via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can researchers resolve conflicting bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare MIC values from broth microdilution (static) vs. time-kill assays (dynamic) to distinguish bactericidal vs. bacteriostatic effects .
  • Metabolomic Profiling : Use LC-MS to identify off-target interactions (e.g., glutathione adducts) that may reduce apparent potency .

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